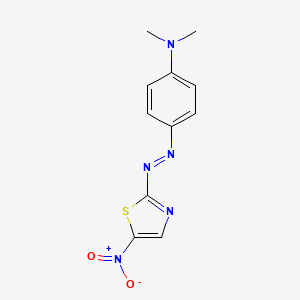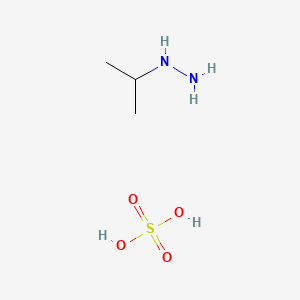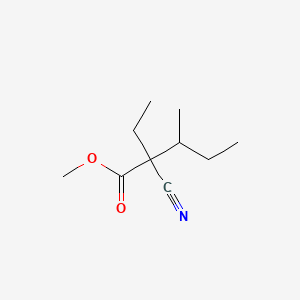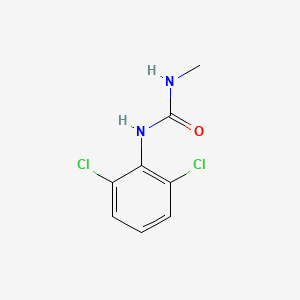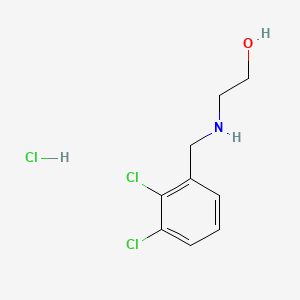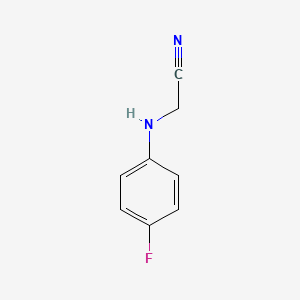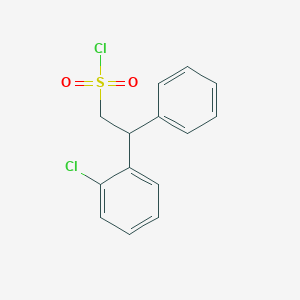
Cloruro de 2-(2-clorofenil)-2-feniletilsulfonilo
Descripción general
Descripción
2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a chlorine atom. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as clofedanol, act as antagonists at the histamine h1 receptor . This receptor plays a crucial role in inflammatory responses and is a common target for antihistamines .
Mode of Action
Based on its structural similarity to clofedanol, it may suppress the cough reflex by a direct effect on the cough center in the medulla of the brain .
Biochemical Pathways
For instance, Clofedanol, a structurally similar compound, is known to affect the Histamine H1 receptor pathway .
Pharmacokinetics
Ketamine is metabolized primarily by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . It has low oral bioavailability due to extensive first-pass metabolism .
Result of Action
For instance, 2-(2-chlorophenyl)ethylbiguanide was found to rapidly downregulate the expression of c-Myc in addition to ER stress responses in a post-translational manner .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride typically involves the reaction of 2-(2-chlorophenyl)-2-phenylethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{2-(2-Chlorophenyl)-2-phenylethanol} + \text{SOCl}_2 \rightarrow \text{2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods
In industrial settings, the production of 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by oxidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorophenyl)-2-phenylethylsulfonamide: Similar structure but with an amide group instead of a chloride.
2-(2-Chlorophenyl)-2-phenylethylsulfonate: Similar structure but with an ester group instead of a chloride.
2-(2-Chlorophenyl)-2-phenylethylsulfonic acid: Similar structure but with a sulfonic acid group instead of a chloride.
Uniqueness
2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions. The presence of the sulfonyl chloride group makes it a valuable reagent for introducing sulfonyl groups into various molecules, which can significantly alter their chemical and physical properties.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-2-phenylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2S/c15-14-9-5-4-8-12(14)13(10-19(16,17)18)11-6-2-1-3-7-11/h1-9,13H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVNCPUXUXDWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391025 | |
| Record name | 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-96-9 | |
| Record name | 2-Chloro-β-phenylbenzeneethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-2-phenylethylsulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


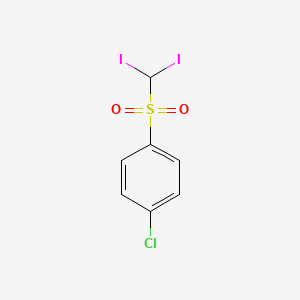

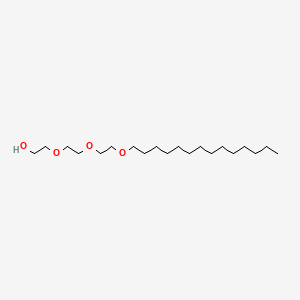

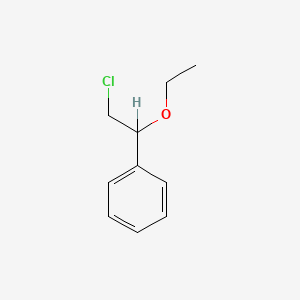
![1-[2-Chloro-3-(2-methylpropoxy)propyl]pyrrolidine](/img/structure/B1622021.png)
![4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butyryl chloride](/img/structure/B1622022.png)
